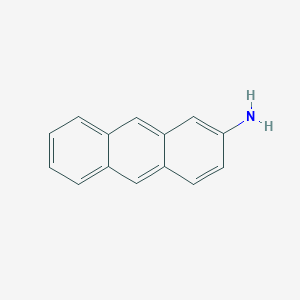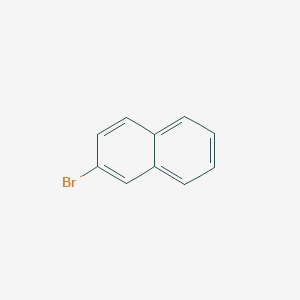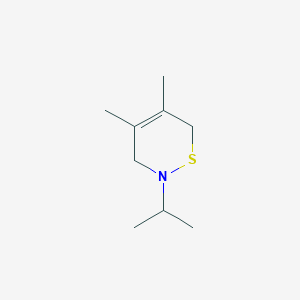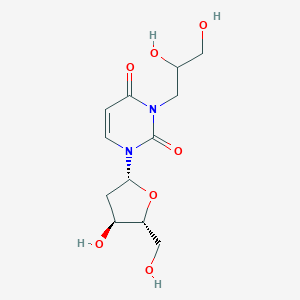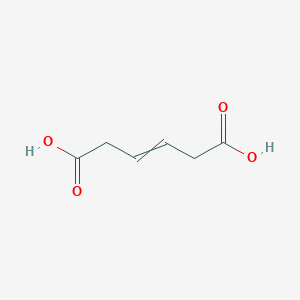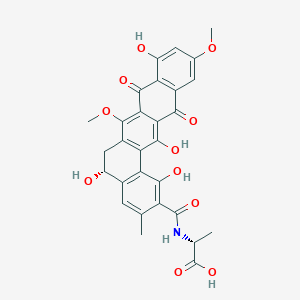
Pradimicin O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pradimicin O is a natural product that belongs to the group of oligosaccharide antibiotics. It was first isolated from Actinomadura hibisca in 1994. Pradimicin O has a unique structure that consists of a disaccharide core and a trisaccharide side chain. It has been found to exhibit potent antifungal and antibacterial activities against a wide range of microorganisms.
Aplicaciones Científicas De Investigación
Mannose-Binding and Glycobiological Applications
- Mannose-Binding Mechanisms : Pradimicins (PRMs), including Pradimicin O, have a unique ability to bind D-mannose (Man) and are used in studying mannose-binding mechanisms. Their potential as tools in glycobiological research is significant due to the biological roles of Man-containing glycans (Nakagawa & Ito, 2022).
Antifungal and Antiviral Properties
- Antifungal Activity : Pradimicins, including Pradimicin O, are known for their broad-spectrum antifungal properties, effective against various pathogens like Candida spp., Cryptococcus neoformans, and Aspergillus spp. They work by binding to D-mannosides in fungal cell walls, disrupting membrane integrity (Walsh & Giri, 2005).
- HIV Inhibition : Pradimicin A (PRM-A), a related compound, shows inhibitory activity against HIV by binding to the virus' gp120, preventing virus entry. This suggests potential use for Pradimicin O in similar applications (Balzarini et al., 2006).
Biosynthesis and Genetic Studies
- Biosynthetic Gene Cluster : The biosynthesis of pradimicins involves a specific gene cluster in Actinomadura hibisca, leading to the production of its unique chemical structure. Understanding this process is crucial for potential biosynthetic modifications (Kim et al., 2007).
Cancer Research
- Antineoplastic Effects : Pradimicin-IRD, another derivative, shows potential in treating colon cancer by inducing DNA damage and apoptosis in cancer cells, opening possibilities for Pradimicin O in similar applications (Almeida et al., 2019).
Glycosylation Studies
- Glycosyltransferase Involvement : Genetic studies have identified specific enzymes (PdmQ and PdmS) that are crucial in the glycosylation steps of pradimicin biosynthesis. These findings are essential for understanding and manipulating the structure of compounds like Pradimicin O (Jha et al., 2015).
Molecular Interaction Analysis
- Mannose Binding Site Mapping : Research has mapped the primary mannose binding site of Pradimicin A, providing insights into the molecular interactions of pradimicins, which could extend to Pradimicin O (Nakagawa et al., 2011).
Yeast Studies
- Pradimicin Resistance in Yeast : Studies on yeast resistance to pradimicin have revealed mutations in certain proteins that lead to resistance, enhancing our understanding of its mechanism of action (Hiramoto et al., 2003).
HIV Inhibition Studies
- Inhibition of HIV Transmission : Pradimicin S (PRM-S), a derivative, has shown potential in inhibiting HIV transmission, indicating possible research pathways for Pradimicin O in HIV inhibition (Balzarini et al., 2010).
Glycoprotein Detection
- Staining Dye for Glycoproteins : Pradimicin A, modified to reduce aggregation, can be used as a staining agent for glycoproteins, a technique potentially applicable to Pradimicin O (Nakagawa et al., 2021).
Propiedades
Número CAS |
132971-64-3 |
|---|---|
Fórmula molecular |
C29H25NO11 |
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(5R)-1,5,9,14-tetrahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C29H25NO11/c1-9-5-12-15(31)8-14-20(19(12)24(34)17(9)28(37)30-10(2)29(38)39)26(36)21-22(27(14)41-4)25(35)18-13(23(21)33)6-11(40-3)7-16(18)32/h5-7,10,15,31-32,34,36H,8H2,1-4H3,(H,30,37)(H,38,39)/t10-,15-/m1/s1 |
Clave InChI |
BBIMHVVAVXBCFV-MEBBXXQBSA-N |
SMILES isomérico |
CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES canónico |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Sinónimos |
Pradimicin O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



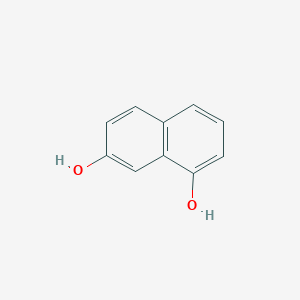

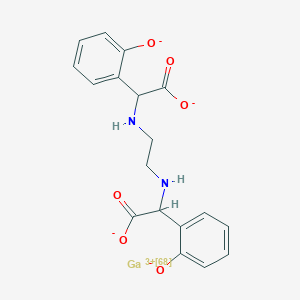
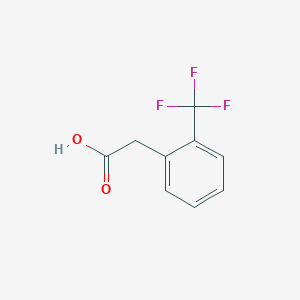


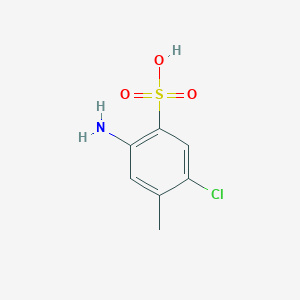
![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)
